molecular formula C16H13N3O3 B2746588 Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate CAS No. 2034301-17-0

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate

Cat. No.: B2746588
CAS No.: 2034301-17-0
M. Wt: 295.298
InChI Key: QPCHVXRDUGVMHY-UHFFFAOYSA-N
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Description

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a furan ring, and a pyrazine ring, which are linked through a carbamate functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with the pyrazine derivative.

    Formation of the carbamate group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl, furan, or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells.

Comparison with Similar Compounds

Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:

    Phenyl ((3-(furan-2-yl)pyrazol-4-yl)methyl)carbamate: This compound has a similar structure but contains a pyrazole ring instead of a pyrazine ring.

    Phenyl ((3-(furan-2-yl)pyrazin-2-yl)methyl)urea: This compound has a urea group instead of a carbamate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(22-12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCHVXRDUGVMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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